2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole
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Overview
Description
2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole is a complex organic compound characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling reactions to form the final product.
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Step 1: Synthesis of Intermediate Imidazole Derivatives
Reagents: 4-nitrobenzaldehyde, 4-methylthiobenzaldehyde, ammonium acetate.
Conditions: Reflux in ethanol.
Reaction: Formation of imidazole rings through a condensation reaction.
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Step 2: Coupling Reactions
Reagents: Intermediate imidazole derivatives, phenol derivatives.
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Reaction: Formation of ether linkages between imidazole and phenol derivatives.
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Step 3: Final Assembly
Reagents: Methylthiobenzene derivatives, nitrophenyl derivatives.
Conditions: Catalytic hydrogenation for reduction steps, followed by oxidative coupling.
Reaction: Formation of the final compound through a series of reduction and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, controlled temperatures.
Products: Oxidized derivatives with modified functional groups.
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Reduction:
Reagents: Sodium borohydride, catalytic hydrogenation.
Conditions: Mild to moderate temperatures, inert atmosphere.
Products: Reduced derivatives, such as amines from nitro groups.
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Substitution:
Reagents: Halogenating agents, nucleophiles.
Conditions: Solvent choice based on nucleophile, temperature control.
Products: Substituted aromatic compounds with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Coupling Agents: EDCI, DMAP.
Solvents: Ethanol, dichloromethane, dimethylformamide (DMF).
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of nitro and methylsulfanyl groups can influence biological activity, making it a candidate for drug development studies.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. The imidazole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to new drug candidates for various diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its structural complexity allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and functional groups enable it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazole
- 4-(4-Nitrophenyl)-2-(phenylthio)-1H-imidazole
- 2-(4-Methylsulfanylphenyl)-4-(4-nitrophenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole stands out due to its additional phenoxy and nitrophenyl groups, which enhance its reactivity and potential applications. These additional groups provide more sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C44H32N6O5S2 |
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Molecular Weight |
788.9 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-4-[4-[4-[2-(4-methylsulfanylphenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy]phenyl]-5-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C44H32N6O5S2/c1-56-37-23-11-31(12-24-37)43-45-39(27-3-15-33(16-4-27)49(51)52)41(47-43)29-7-19-35(20-8-29)55-36-21-9-30(10-22-36)42-40(28-5-17-34(18-6-28)50(53)54)46-44(48-42)32-13-25-38(57-2)26-14-32/h3-26H,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
WNJVWDLRURGTJI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=C(C=C7)SC)C8=CC=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
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